(S)-cyclopropyl(pyridin-2-yl)methanamine
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Overview
Description
(S)-cyclopropyl(pyridin-2-yl)methanamine is a chiral amine compound that features a cyclopropyl group attached to a pyridin-2-yl moiety via a methanamine linker. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cyclopropyl(pyridin-2-yl)methanamine typically involves the condensation of cyclopropylamine with pyridine-2-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation step, ensuring high enantiomeric purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-cyclopropyl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridin-2-yl-methanone.
Reduction: Piperidin-2-yl-methanamine.
Substitution: Various alkylated or acylated pyridine derivatives.
Scientific Research Applications
(S)-cyclopropyl(pyridin-2-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-cyclopropyl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)methanamine: A structurally similar compound with a methanamine linker but without the cyclopropyl group.
Cyclopropylamine: Lacks the pyridin-2-yl moiety but shares the cyclopropylamine structure.
Uniqueness
(S)-cyclopropyl(pyridin-2-yl)methanamine is unique due to the presence of both the cyclopropyl and pyridin-2-yl groups, which confer distinct steric and electronic properties. This combination enhances its potential for diverse chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(S)-cyclopropyl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2/t9-/m0/s1 |
InChI Key |
PFYIHZIVTALTCS-VIFPVBQESA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=N2)N |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)N |
Origin of Product |
United States |
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